NO-aspirin

Descripción general

Descripción

NCX4040 es un compuesto donador de óxido nítrico que ha ganado una atención significativa en la comunidad científica debido a sus propiedades únicas y aplicaciones potenciales. Es un derivado de un fármaco antiinflamatorio no esteroideo que libera óxido nítrico tras la hidrólisis en las células. Este compuesto ha demostrado ser prometedor para revertir la resistencia a los fármacos en las células cancerosas humanas multirresistentes .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de NCX4040 implica la nitración de la aspirina para producir un derivado nitro. La reacción normalmente requiere ácido nítrico y ácido sulfúrico como reactivos. El proceso de nitración se lleva a cabo bajo condiciones de temperatura controlada para garantizar la formación selectiva del compuesto nitro deseado .

Métodos de Producción Industrial

La producción industrial de NCX4040 sigue rutas de síntesis similares, pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia del proceso de nitración .

Análisis De Reacciones Químicas

Tipos de Reacciones

NCX4040 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: NCX4040 puede oxidarse para formar especies reactivas de oxígeno.

Reducción: El compuesto puede reducirse para liberar óxido nítrico.

Sustitución: NCX4040 puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan para facilitar la liberación de óxido nítrico.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Principales Productos Formados

Oxidación: Especies reactivas de oxígeno y otros subproductos oxidativos.

Reducción: Óxido nítrico y derivados reducidos de NCX4040.

Sustitución: Derivados sustituidos de NCX4040, dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

NCX4040 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como donador de óxido nítrico en diversas reacciones químicas y estudios.

Biología: Investigado por sus efectos en los procesos celulares y las vías de señalización.

Medicina: Explorado por su potencial para revertir la resistencia a los fármacos en la terapia contra el cáncer y sus efectos citotóxicos en las células tumorales.

Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos y formulaciones de fármacos

Mecanismo De Acción

El mecanismo de acción de NCX4040 implica la liberación de óxido nítrico tras la hidrólisis. El óxido nítrico es un radical libre de vida corta que actúa como mensajero celular y está involucrado en varias funciones fisiológicas. NCX4040 induce una apoptosis significativa en las células tumorales multirresistentes al provocar estrés oxidativo y daño al ADN. El compuesto agota el glutatión celular, lo que lleva a la formación de especies reactivas de oxígeno y nitrógeno, que a su vez causan roturas de doble cadena de ADN y muerte celular .

Comparación Con Compuestos Similares

NCX4040 es único en comparación con otros donadores de óxido nítrico debido a sus efectos duales en las células cancerosas resistentes a los fármacos. A bajas concentraciones, muestra resistencia, mientras que a concentraciones más altas, exhibe citotoxicidad. Compuestos similares incluyen:

NCX4016: Otro donador de óxido nítrico derivado de la aspirina.

S-nitrosoglutatión: Un donador de óxido nítrico utilizado en varios estudios biológicos.

Nitroglicerina: Un donador de óxido nítrico conocido utilizado en el tratamiento de la angina

NCX4040 destaca por su capacidad para revertir la resistencia a los fármacos y sus efectos citotóxicos significativos en las células tumorales multirresistentes .

Actividad Biológica

Nitric oxide-donating aspirin (NO-aspirin) represents a novel class of anti-inflammatory and anticancer agents, combining the well-known effects of aspirin with the biological activity of nitric oxide (NO). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound is synthesized by attaching a nitric oxide-donating moiety to the aspirin molecule. This modification enhances its pharmacological properties, allowing it to release NO in biological systems, which plays a crucial role in various physiological processes, including vasodilation and immune response modulation. The release of NO from this compound can enhance mucosal defense and reduce inflammation, providing an additional mechanism for its therapeutic effects beyond those of traditional aspirin.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. A study demonstrated that this compound reduced the proliferation and survival of non-small cell lung cancer (NSCLC) cell lines (A549, H1650, H1975, HCC827) and a tumorigenic bronchial cell line (1170) at low micromolar concentrations (≤1 µM for 1170 cells and ≤6 µM for NSCLC cells) in a cyclooxygenase-2 (COX-2) independent manner .

The mechanisms underlying these effects include:

- Inhibition of Key Signaling Pathways : this compound suppresses the phospho-epidermal growth factor receptor (EGFR), STAT3, Akt, and ERK pathways.

- Induction of Apoptosis : Enhanced cleavage of caspase 3 and PARP indicates that this compound promotes apoptotic processes in cancer cells.

Sensitization to Other Therapies

This compound has been shown to sensitize EGFR mutant NSCLC cells (e.g., H1650 and H1975) to erlotinib, a tyrosine kinase inhibitor. This combination therapy enhances the antiproliferative effects compared to either agent alone, suggesting that this compound could be an effective adjuvant treatment in EGFR-mutant lung cancers .

In Vivo Studies

In vivo studies using mouse models have demonstrated that this compound significantly inhibits inflammation-driven lung tumorigenesis. In A/J mice models, treatment with this compound resulted in a marked reduction in tumor multiplicity and size, alongside decreased levels of inflammatory cytokines and signaling molecules such as phospho-EGFR and phospho-Akt .

Comparative Efficacy

This compound has been reported to be 2500–5000 times more effective than traditional aspirin in inhibiting colon cancer cell growth. This enhanced potency underscores the potential for this compound as a more effective therapeutic agent against certain cancers compared to conventional aspirin .

Safety Profile

A proof-of-concept study assessing the gastrointestinal safety of this compound indicated that it may offer an improved safety profile compared to traditional aspirin. This is particularly relevant given aspirin's known gastrointestinal side effects .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

| Parameter | Findings |

|---|---|

| Cell Lines Tested | NSCLC (A549, H1650, H1975, HCC827), bronchial (1170) |

| Concentration Range | ≤1 µM for 1170; ≤6 µM for NSCLC |

| Mechanisms | Inhibition of EGFR/STAT3/Akt/ERK; apoptosis induction |

| In Vivo Efficacy | Reduced tumor multiplicity and size in A/J mice |

| Comparative Potency | 2500–5000 times more effective than traditional aspirin |

| Safety Profile | Improved gastrointestinal safety compared to traditional aspirin |

Propiedades

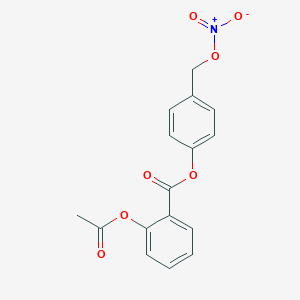

IUPAC Name |

[4-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO7/c1-11(18)23-15-5-3-2-4-14(15)16(19)24-13-8-6-12(7-9-13)10-22-17(20)21/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHNKWFUDCMLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431311 | |

| Record name | NO-aspirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287118-97-2 | |

| Record name | 4-[(Nitrooxy)methyl]phenyl 2-(acetyloxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287118-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NCX 4040 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287118972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NO-aspirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287118-97-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.